Dichlorosilane

货号:

B8785471

分子量:

101.00 g/mol

InChI 键:

MROCJMGDEKINLD-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dichlorosilane is a flammable and poisonous gas, with a strong repulsive odor. It is easily ignited in air, reacts with oxidizing agents, is very toxic by inhalation, and is a strong irritant to skin, eyes and mucous membranes. Under prolonged exposure to fire or intense heat the container may rupture violently or rocket.

属性

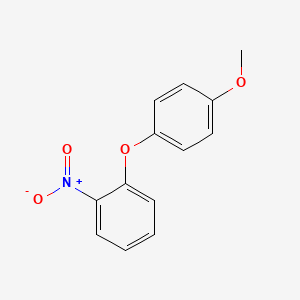

分子式 |

Cl2H2Si SiH2Cl2 |

|---|---|

分子量 |

101.00 g/mol |

IUPAC 名称 |

dichlorosilane |

InChI |

InChI=1S/Cl2H2Si/c1-3-2/h3H2 |

InChI 键 |

MROCJMGDEKINLD-UHFFFAOYSA-N |

SMILES |

[SiH2](Cl)Cl |

规范 SMILES |

[SiH2](Cl)Cl |

沸点 |

8 °C |

闪点 |

-28 °C c.c. |

熔点 |

-122 °C |

物理描述 |

Dichlorosilane is a flammable and poisonous gas, with a strong repulsive odor. It is easily ignited in air, reacts with oxidizing agents, is very toxic by inhalation, and is a strong irritant to skin, eyes and mucous membranes. Under prolonged exposure to fire or intense heat the container may rupture violently or rocket. Gas or Vapor; Liquid A flammable and poisonous gas, with a strong repulsive odor; [CAMEO] Vapor density = 3.48 (heavier than air); [Burke, p. 101] COLOURLESS GAS WITH CHARACTERISTIC ODOUR. |

溶解度 |

Solubility in water: reaction |

蒸汽密度 |

Relative vapor density (air = 1): 3.48 |

蒸汽压力 |

Vapor pressure, kPa at 20 °C: 163.6 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

The ability of trichlorosilane to redistribute in the presence of tetraethylethylenediamine (TEEDA) and methylene chloride to form a complex comprising dichlorosilane and TEEDA was evaluated. All reactions were performed in a glass flask under a blanket of dry nitrogen. Trichlorosilane was distilled before use. TEEDA was dried by refluxing over CaH2 and then distilled. Dichloromethane was distilled from P2O5 just prior to use. The volumes of materials placed in the flask are provided in Table 1. Materials were added to the flask through a rubber septum by means of a syringe.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

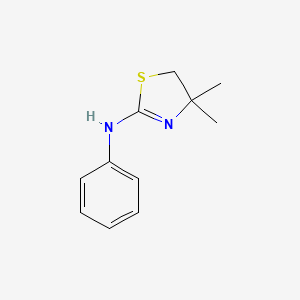

4,4-dimethyl-N-phenyl-4,5-dihydrothiazol-2-amine

Cat. No.: B8785401

CAS No.:

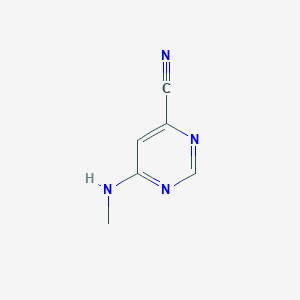

6-(Methylamino)pyrimidine-4-carbonitrile

Cat. No.: B8785408

CAS No.:

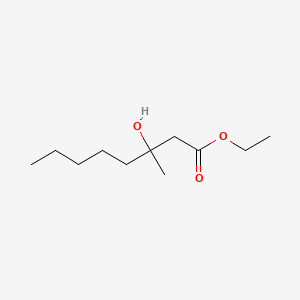

Ethyl 3-hydroxy-3-methyloctanoate

Cat. No.: B8785412

CAS No.: 85554-68-3

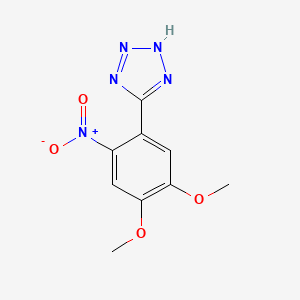

5-(4,5-dimethoxy-2-nitrophenyl)-2H-tetrazole

Cat. No.: B8785417

CAS No.:

![1-Benzyl-7-hydroxy-6-methyl-8-nitro-2,3-dihydroimidazo[1,2-A]pyridin-5(1H)-one](/img/structure/B8785442.png)

![2-[(2-Fluoro-4-nitrophenoxy)methyl]pyridine](/img/structure/B8785473.png)